Epiafzelechin 3-O-gallate

Descripción general

Descripción

Epiafzelechin 3-O-gallate is a naturally occurring compound belonging to the class of catechins, which are a type of flavonoid. It is a yellow solid that is soluble in water and some organic solvents . This compound is derived from the combination of epiafzelechin and gallic acid, forming an ester bond. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and antiviral properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of epiafzelechin 3-O-gallate typically involves the esterification of epiafzelechin with gallic acid. This can be achieved through chemical or enzymatic methods. In chemical synthesis, the reaction is often carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound may involve the extraction of epiafzelechin from natural sources such as green tea leaves, followed by esterification with gallic acid. The process may include steps like solvent extraction, purification, and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Epiafzelechin 3-O-gallate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are reactive intermediates that can further react with nucleophiles.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the gallic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Epiafzelechin 3-O-gallate exhibits significant antioxidant properties, which have been demonstrated through various studies. The presence of galloyl groups is crucial for its ability to scavenge free radicals. Research indicates that compounds with O-dihydroxy structures in their phenyl rings show enhanced radical scavenging capabilities compared to their non-galloylated counterparts .

Case Study: Pu-erh Tea

A study on Pu-erh tea identified eight phenolic compounds, including this compound, which contributed to the tea's overall antioxidant activity. The antioxidant potential was assessed by measuring the ability to scavenge free radicals, demonstrating that this compound plays a vital role in protecting cells from oxidative stress .

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Flavonoids like this compound can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various conditions.

Research Insights

In vitro studies have shown that this compound can modulate inflammatory pathways by downregulating the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators . This suggests potential therapeutic uses in treating inflammatory diseases.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death).

Case Study: Breast Cancer

In studies involving breast cancer cell lines, this compound demonstrated significant cytotoxic effects, leading to reduced viability of cancer cells. The compound's ability to induce apoptosis was attributed to its influence on signaling pathways involved in cell survival and death .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of this compound against viruses such as SARS-CoV-2.

Inhibitory Effects on Viral Proteins

Molecular docking studies have shown that this compound can effectively bind to the main protease (M pro) of SARS-CoV-2, inhibiting its activity. In vitro assays confirmed that this compound exhibits significant inhibitory effects with an IC50 value indicating effective antiviral potential .

Nutritional Applications

Given its beneficial health effects, this compound is being explored as a functional food ingredient. Its incorporation into dietary supplements and food products aims to enhance health benefits related to oxidative stress and inflammation.

Mecanismo De Acción

Epiafzelechin 3-O-gallate exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.

Antiviral Activity: It interferes with viral entry, replication, and assembly by binding to viral proteins and host cell receptors.

Comparación Con Compuestos Similares

Epiafzelechin 3-O-gallate is similar to other catechins such as epigallocatechin gallate, epicatechin gallate, and gallocatechin gallate. it has unique properties that distinguish it from these compounds:

Epigallocatechin Gallate: Both compounds have strong antioxidant and anti-inflammatory activities, but epigallocatechin gallate is more abundant in green tea and has been more extensively studied.

Epicatechin Gallate: Epicatechin gallate has similar biological activities, but this compound may have a higher affinity for certain molecular targets.

Gallocatechin Gallate: Gallocatechin gallate shares similar health benefits, but this compound may exhibit different pharmacokinetic properties.

Actividad Biológica

Epiafzelechin 3-O-gallate (EAF) is a flavonoid compound derived from green tea, specifically a gallate ester of epiafzelechin. This compound has garnered attention for its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. The following sections detail the biological activity of EAF, supported by research findings and data tables.

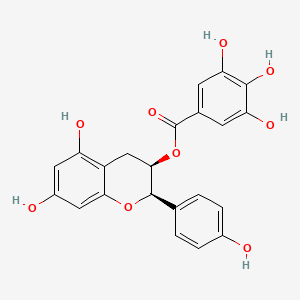

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a gallate moiety attached to the flavan-3-ol backbone. This structural feature is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₇ |

| Molecular Weight | 302.26 g/mol |

| CAS Number | 108907-43-3 |

Antioxidant Activity

EAF exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. Studies have shown that EAF can scavenge free radicals effectively, contributing to its potential in preventing oxidative damage in various biological systems.

- In Vitro Studies : EAF demonstrated a dose-dependent increase in antioxidant activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The IC50 value was found to be 12.5 µM, indicating strong radical scavenging ability .

Anticancer Properties

The anticancer potential of EAF has been explored in various studies, revealing its ability to inhibit the proliferation of cancer cells and induce apoptosis.

- Mechanism of Action : EAF has been shown to inhibit fatty acid synthase (FAS) activity in cancer cells, similar to other flavonoids like epigallocatechin-3-gallate (EGCG). This inhibition leads to reduced lipid synthesis and promotes apoptosis in prostate cancer cells .

- Case Study : In a study involving lung cancer A549 cells, EAF treatment resulted in enhanced cytotoxicity when combined with other chemotherapeutic agents. The combination therapy led to increased levels of reactive oxygen species (ROS), further promoting cell death .

Antimicrobial Activity

EAF also exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and viruses highlights its potential as a therapeutic agent.

- Antiviral Activity : EAF has been shown to inhibit the main protease (Mpro) of SARS-CoV-2 in vitro, suggesting its potential application in antiviral therapies .

- Bacterial Inhibition : Research indicates that EAF can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing natural antimicrobial agents .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Propiedades

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O9/c23-12-3-1-10(2-4-12)21-19(9-14-15(25)7-13(24)8-18(14)30-21)31-22(29)11-5-16(26)20(28)17(27)6-11/h1-8,19,21,23-28H,9H2/t19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZPYNMXGUHFMZ-TZIWHRDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308092 | |

| Record name | (-)-Epiafzelechin 3-O-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108907-43-3 | |

| Record name | (-)-Epiafzelechin 3-O-gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108907-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Epiafzelechin 3-O-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epiafzelechin 3-O-gallate, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDC4N7B392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Epiafzelechin 3-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.